Home > Products > Screening Compounds P28737 > 2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone
2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone -

2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone

Catalog Number: EVT-4635284
CAS Number:
Molecular Formula: C21H22N4O3
Molecular Weight: 378.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone is a complex organic compound belonging to the pyridazinone class, which is characterized by its unique molecular structure and potential biological activities. This compound is notable for its incorporation of a piperazine moiety, which has been linked to various pharmacological effects. The compound's molecular formula is C24H26N4O2C_{24}H_{26}N_{4}O_{2} with a molecular weight of approximately 434.6 g/mol .

Source

The compound has been synthesized and studied in various research contexts, particularly in medicinal chemistry, where its derivatives have shown promise for therapeutic applications. Research articles such as those published in the National Institutes of Health and other scientific journals provide detailed insights into its synthesis and biological evaluations .

Classification

2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone can be classified under the following categories:

  • Chemical Class: Pyridazinones
  • Functional Groups: Contains piperazine, furan, and keto groups.
  • Biological Activity: Investigated for its potential as a cannabinoid receptor ligand and for anti-cancer properties .
Synthesis Analysis

Methods

The synthesis of 2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone typically involves several steps:

  1. Formation of the Pyridazinone Core: The initial step often involves the condensation of hydrazine derivatives with appropriate diketones or aldehydes to form the pyridazinone scaffold.
  2. Piperazine Integration: The introduction of the piperazine ring usually occurs through nucleophilic substitution reactions, where a piperazine derivative reacts with a halogenated pyridazinone.
  3. Final Modifications: The final compound may undergo further modifications such as alkylation or acylation to enhance its biological activity or solubility.

Technical details regarding reaction conditions, yields, and purification methods (e.g., recrystallization from ethanol) are crucial for optimizing synthesis routes .

Molecular Structure Analysis

Structure

The molecular structure of 2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone features:

  • A pyridazinone ring system.
  • A benzylpiperazine substituent that enhances its pharmacological properties.
  • A furan ring that may contribute to its biological activity.

Data

The compound's structural data includes:

  • Molecular Formula: C24H26N4O2C_{24}H_{26}N_{4}O_{2}
  • Molecular Weight: 434.6 g/mol
  • InChI Key: HLPUUMUSTBRQAE-UHFFFAOYSA-N
  • Canonical SMILES representation provides a way to visualize the structure computationally .
Chemical Reactions Analysis

Reactions

The compound participates in various chemical reactions, including:

  1. Nucleophilic Substitution: This reaction is critical for introducing the piperazine group into the pyridazinone framework.
  2. Condensation Reactions: These are used to form the initial pyridazinone structure from hydrazine and carbonyl compounds.
  3. Hydrolysis and Acylation: These reactions can modify functional groups on the compound to improve solubility or alter biological activity.

Technical details regarding reaction conditions, such as temperature and solvent choice (e.g., ethanol), are essential for successful synthesis .

Mechanism of Action

Process

The mechanism of action of 2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone is primarily linked to its interactions with biological targets, particularly cannabinoid receptors. The compound may exert its effects through:

  • Binding affinity to cannabinoid receptors, influencing pathways related to pain modulation and inflammation.
  • Induction of oxidative stress in cancer cells, leading to apoptosis as evidenced by changes in cellular morphology and biochemical markers like Bax expression .

Data

Research has shown that certain derivatives exhibit significant binding affinities (Ki values) towards cannabinoid receptors, indicating their potential therapeutic roles .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Melting Point: Specific melting points can vary based on purity and specific derivatives synthesized.

Chemical Properties

  • Solubility: Solubility profiles can vary; modifications may enhance solubility in aqueous solutions.
  • Stability: Stability under various environmental conditions (light, temperature) should be assessed for practical applications.

Relevant data from studies indicate a range of solubility and stability characteristics that influence the compound's usability in research settings .

Applications

Scientific Uses

The primary applications of 2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone include:

  1. Pharmaceutical Research: Investigated as a potential therapeutic agent targeting cannabinoid receptors for pain relief and anti-inflammatory effects.
  2. Cancer Research: Explored for its cytotoxic effects against various cancer cell lines, with ongoing studies assessing its efficacy and mechanism of action.
  3. Chemical Biology: Used as a tool compound in studies aimed at understanding receptor-ligand interactions and cellular signaling pathways .

This compound represents an important area of research within medicinal chemistry due to its structural diversity and potential therapeutic applications. Further studies are necessary to fully elucidate its mechanisms and optimize its efficacy in clinical settings.

Introduction to Pyridazinone Derivatives in Medicinal Chemistry

Historical Development of Pyridazin-3(2H)-one Scaffolds in Drug Discovery

The pyridazin-3(2H)-one scaffold has evolved from a chemical curiosity to a privileged structure in medicinal chemistry over five decades of intensive research. This six-membered heterocyclic core, characterized by adjacent nitrogen atoms at positions 1 and 2 and a ketone group at position 3, exhibits remarkable versatility in drug design due to its balanced physiochemical properties and diverse pharmacological profiles. Early investigations in the 1970-1980s primarily explored cardiovascular applications, with compounds like zardaverine and imazodan emerging as potent phosphodiesterase III (PDE III) inhibitors. These agents demonstrated significant cardiotonic and vasodilatory effects through cyclic nucleotide modulation, establishing pyridazinones as viable pharmacophores for cardiovascular therapeutics [1] [3].

The 1990s witnessed a therapeutic expansion as researchers systematically modified the pyridazinone core. Strategic substitutions at positions 4, 5, and 6 yielded derivatives with diverse biological activities, including antihypertensive, antidepressant, and anticonvulsant effects. The discovery that pyridazinones could induce direct relaxation of arteriolar smooth muscle by reducing intracellular calcium concentrations—without autonomic nervous system involvement—highlighted their unique mechanism of action among vasodilators [1]. This era also saw pyridazinones incorporated into agricultural chemicals, exploiting their bioactive potential beyond human therapeutics.

The 21st century marked a renaissance in pyridazinone research with the development of targeted therapies for oncology and CNS disorders. TAK-063 exemplifies this evolution: a pyridazinone-based PDE10A inhibitor with sub-nanomolar potency (>15,000-fold selectivity over other PDEs) developed for schizophrenia. X-ray crystallography revealed its binding mode, where the pyridazinone carbonyl oxygen forms hydrogen bonds with Gln716 and engages in π-π stacking with Phe686/Phe719 in the PDE10A active site [7]. Concurrently, pyridazinone derivatives demonstrated promising anticancer activity through kinase inhibition (c-Met, PARP-1) and glycolytic pathway modulation (PFKFB3 inhibitors), validating their relevance in modern drug discovery pipelines [1] [3].

Table 1: Evolution of Pyridazinone-Based Therapeutic Agents

EraRepresentative AgentsTherapeutic AreaKey Mechanisms
1970s-1980sZardaverine, ImazodanCardiovascularPDE III inhibition, Cardiotonic activity
1990s-2000sDiverse 4,5,6-substituted derivativesHypertension/Depression/EpilepsyCalcium modulation, GABA-AT inhibition
2010s-PresentTAK-063, c-Met inhibitorsCNS disorders/OncologyPDE10A inhibition, Kinase (c-Met/PARP) modulation

Structural Significance of 4-Benzylpiperazine and Furan Moieties in Bioactive Molecules

The 4-benzylpiperazine moiety serves as a versatile pharmacophoric element in CNS-targeted therapeutics due to its favorable conformational flexibility and hydrogen-bonding capability. The piperazine ring’s basic nitrogen atoms facilitate salt formation with physiological pH stability, while the benzyl group provides a hydrophobic anchor for receptor binding. In GPR119 agonists for metabolic disorders, benzylpiperazine derivatives enhance potency by engaging hydrophobic pockets through π-stacking interactions [4]. Similarly, in antipsychotics and antidepressants, this moiety improves blood-brain barrier permeability, a critical attribute for neuroactive compounds [7]. The benzyl group’s substitution pattern profoundly influences selectivity; para-substituted electron-withdrawing groups (e.g., -F, -CF₃) often boost metabolic stability by reducing oxidative metabolism on the phenyl ring [4].

The furan heterocycle, a five-membered ring with an oxygen atom, contributes essential electronic and steric properties to bioactive molecules. Its electron-rich nature enables participation in π-π stacking with aromatic residues in enzyme active sites (e.g., Phe residues in kinases). Additionally, the furan oxygen acts as a hydrogen bond acceptor, enhancing target binding affinity. In antiviral and anti-inflammatory agents, furyl-containing compounds exhibit improved pharmacokinetic profiles due to furan’s moderate lipophilicity (logP ≈ 1.3), which balances aqueous solubility and membrane permeability [5] [7]. Crucially, 2-furyl substitution at pyridazinone’s 6-position—as seen in the target compound—creates a conjugated system that may enhance planarity and optimize binding to flat enzyme surfaces [3].

The integration of these moieties into hybrid architectures exploits complementary bioactivity:

  • 4-Benzylpiperazine imparts CNS accessibility and secondary binding interactions.
  • Furan enhances electronic properties and metabolic stability compared to phenyl.
  • Together, they expand the three-dimensional diversity of pyridazinone scaffolds beyond traditional substitutions.

Table 2: Key Structural Contributions of Moieties in Hybrid Pyridazinone Design

Structural ElementKey Pharmacological ContributionsMolecular Interactions
Pyridazin-3(2H)-one core- Hydrogen bond donation/acceptance - Planar conformation for active site binding- Carbonyl oxygen: H-bonds with Gln716 (PDE10A) - Ring nitrogen: Metal coordination
4-Benzylpiperazine- Enhanced BBB penetration - Metabolic stabilization- Piperazine nitrogens: Salt bridges - Benzyl group: π-π stacking in hydrophobic pockets
2-Furyl group- Balanced lipophilicity (logP optimization) - Electronic modulation- Furan oxygen: H-bond acceptor - Conjugated system: Extended π-networks

Rationale for Targeting Hybrid Pyridazinone-Piperazine-Furan Architectures

The strategic fusion of pyridazinone, piperazine, and furan motifs represents a deliberate effort to overcome limitations of single-scaffold therapeutics through synergistic molecular hybridization. This approach leverages three key advantages:

  • Multi-Target Engagement Potential: Pyridazinones inherently modulate calcium flux and PDE activity, while piperazines influence neurotransmitter systems (e.g., serotonin/dopamine). Hybridization creates compounds capable of simultaneous interaction with complementary targets. For instance, in neurological disorders, such molecules may concurrently enhance cAMP/cGMP signaling (via PDE inhibition) and receptor modulation (via piperazine), potentially yielding superior efficacy over selective agents [1] [7]. The furan moiety further diversifies target interactions, as seen in furan-containing COX-2/15-LOX dual inhibitors, suggesting applicability in inflammation-associated pathologies [7].

  • Optimized Pharmacokinetic Properties: The 4-benzylpiperazine moiety significantly enhances blood-brain barrier permeability due to moderate logD (2.0–3.5) and active transport mechanisms. This addresses a critical limitation of early pyridazinone derivatives, which often exhibited poor CNS bioavailability. Concurrently, the furan ring’s lower molecular weight and reduced hydrophobicity compared to phenyl analogs mitigate excessive lipophilicity, potentially minimizing off-target binding and improving solubility [5] [7]. Metabolic stability is further enhanced by replacing oxidation-prone groups with the relatively inert furan, reducing susceptibility to CYP450-mediated deactivation.

  • Synthetic Versatility for SAR Exploration: The hybrid architecture features multiple sites for systematic structural diversification:

  • Pyridazinone C-6 position: 2-Furyl group can be replaced with other heteroaryls (thiophene, pyrrole) to fine-tune electronic properties.
  • Piperazine N-4 position: Benzyl group substitutions modulate steric and electronic effects on receptor affinity.
  • Linker flexibility: The acetamide bridge (–N–C(=O)–CH₂–) connecting piperazine to pyridazinone permits exploration of spacer length and rigidity [4] [7].

This rational design paradigm is exemplified by TAK-063’s optimization, where methoxy substitution at pyridazinone’s 5-position enhanced PDE10A binding 16-fold via an additional hydrogen bond to Gln716 [7]. Similarly, the target compound—2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone—embodies this integrative strategy, positioning it as a promising candidate for neurodegenerative and psychiatric disorder therapeutics.

Table 3: Hybridization Advantages in Pyridazinone Drug Design

Design ChallengeHybrid SolutionStructural Basis
Limited CNS bioavailabilityIncorporation of 4-benzylpiperazine - LogD optimization (2.5–3.5) - Tertiary amines facilitate BBB transport
Narrow-spectrum activityFuran moiety at C-6 position - Extended π-system for broader target engagement - Heteroatom diversity for additional H-bonding
Metabolic instabilityReplacement of phenyl with furan - Reduced susceptibility to CYP450 oxidation - Maintained aromatic stacking capacity

Properties

Product Name

2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone

IUPAC Name

2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C21H22N4O3/c26-20-9-8-18(19-7-4-14-28-19)22-25(20)16-21(27)24-12-10-23(11-13-24)15-17-5-2-1-3-6-17/h1-9,14H,10-13,15-16H2

InChI Key

VTQFELRTJOSKDX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.